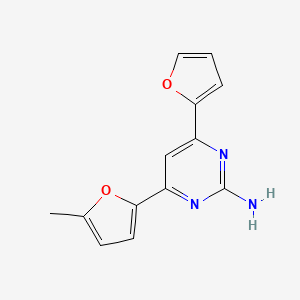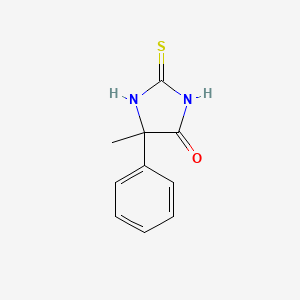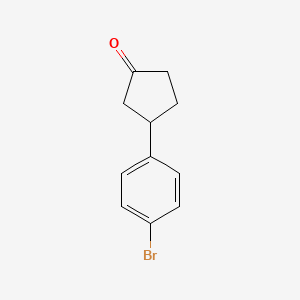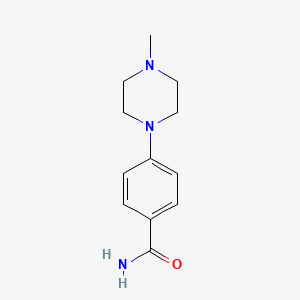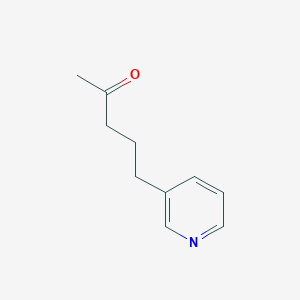
5-(吡啶-3-基)戊-2-酮
概述
描述
5-(Pyridin-3-yl)pentan-2-one is a chemical compound that has been studied in various scientific contexts . It has been observed to exist in a keto-enol equilibrium between two tautomers based on 1H and 13C NMR spectroscopy .
Synthesis Analysis
The synthesis of 5-(Pyridin-3-yl)pentan-2-one has been reported in the literature . One method involves the reaction of ethyl-2-pyridinecarboxylate and acetone . Another method involves the reaction of two equivalents of 2-acetylpyridine with the aromatic aldehyde to give the 4-aryl-1,5-bis(pyridin-2-yl)pentane-1,5-dione directly or sequentially via the chalcone .Molecular Structure Analysis
The molecular structure of 5-(Pyridin-3-yl)pentan-2-one has been analyzed using various techniques . The InChI code for this compound is 1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-8H,2,4-5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 5-(Pyridin-3-yl)pentan-2-one have been studied . A keto-enol equilibrium between two tautomers of the compound was observed in solution . The compound also reacts with ethyl-2-pyridinecarboxylate and acetone to form 1,5-bis(pyridin-2-yl)pentane-1,5-dione .Physical And Chemical Properties Analysis
5-(Pyridin-3-yl)pentan-2-one is a liquid at room temperature . It has a molecular weight of 163.22 .科学研究应用
化学结构和互变异构偏好
研究表明,具有多个碱性和酸性中心的化合物(类似于 5-(吡啶-3-基)戊-2-酮)表现出复杂的互变异构行为。DFT 研究揭示了此类分子的互变异构偏好和稳定性,突出了它们对质子转移的敏感性和其互变异构形式的稳定性。这些见解对于理解吡啶衍生物的化学行为和设计具有所需性质的分子至关重要 (Dobosz & Gawinecki, 2010)。
吡啶衍生物的合成
通过涉及 5-(吡啶-3-基)戊-2-酮或其结构类似物的反应合成新的吡啶衍生物一直是研究的主题。例如,吡啶-4-甲醛与甲基(芳基)酮的串联反应,导致 1,5-二芳基-3-(吡啶-4'-基)戊烷-1,5-二酮的合成,开辟了杂环化到 2,6-二芳基-4-(吡啶-4'-基)吡啶的途径。这些合成路线有助于开发具有潜在应用的新型化合物,包括材料科学和药物 (Vasilyeva & Vorobyeva, 2021)。
分子相互作用和相变
对含有吡啶单元的化合物中分子相互作用和相变的研究因 5-(吡啶-3-基)戊-2-酮衍生物的调查而得到加强。例如,单晶中子衍射实验提供了对这些化合物中质子化模式和低温相变的见解,阐明了结构动力学和氢键在稳定某些分子构象中的作用 (Truong 等人,2017)。
超分子化学
通过涉及吡啶衍生物的相互作用形成超分子聚集体表明了这些化合物在构建复杂的分子组装体中的重要性。此类研究揭示了 5-(吡啶-3-基)戊-2-酮衍生物在创建单分子磁体和其他纳米结构材料中的潜力,这些材料在数据存储、传感和催化中具有应用前景 (Nguyen 等人,2011)。
安全和危害
作用机制
Target of Action
It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels.
Mode of Action
Based on its structural similarity to other aralkylamines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Aralkylamines can influence a variety of biochemical pathways depending on their specific targets . For example, they may modulate signal transduction pathways, enzymatic reactions, or ion channel activity.
Pharmacokinetics
Its molecular weight of 16322 suggests that it may have good oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its liquid physical form may also facilitate absorption.
Result of Action
Based on its structural similarity to other aralkylamines , it may modulate the activity of its targets, leading to changes in cellular signaling, metabolism, or ion transport.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Pyridin-3-yl)pentan-2-one . For example, factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets. Its storage temperature is room temperature , suggesting that it is stable under normal environmental conditions.
属性
IUPAC Name |
5-pyridin-3-ylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-8H,2,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNYVXCVAMTSMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901310869 | |
| Record name | 5-(3-Pyridinyl)-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90874-88-7 | |
| Record name | 5-(3-Pyridinyl)-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90874-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Pyridinyl)-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901310869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


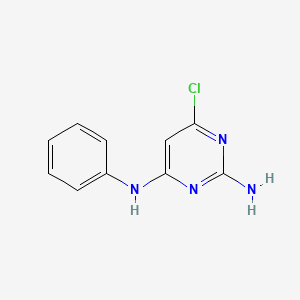
![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

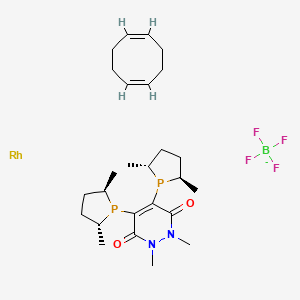

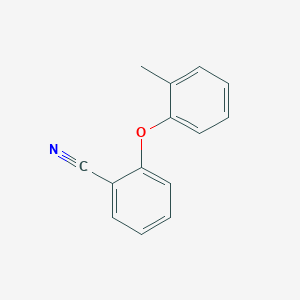
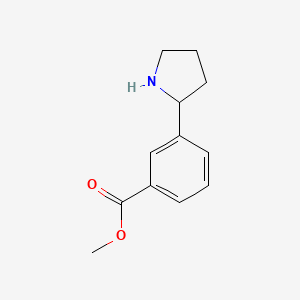

![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
